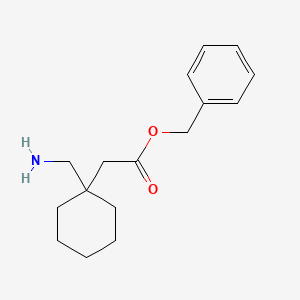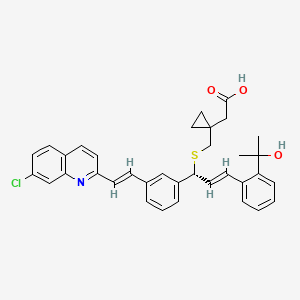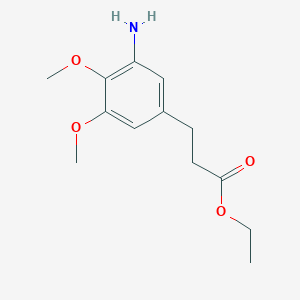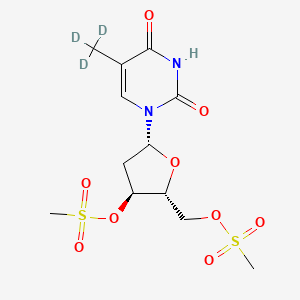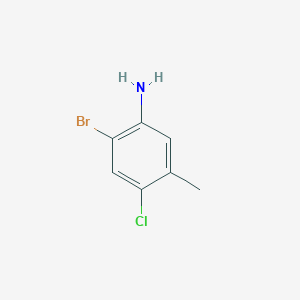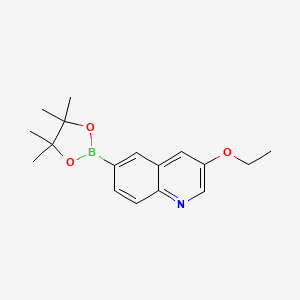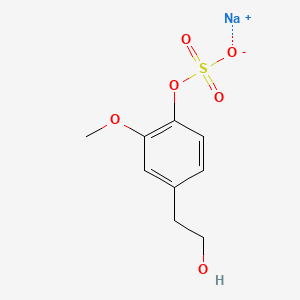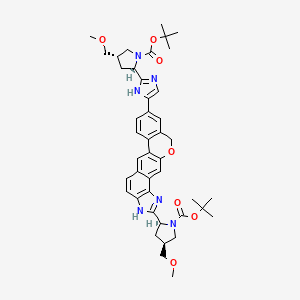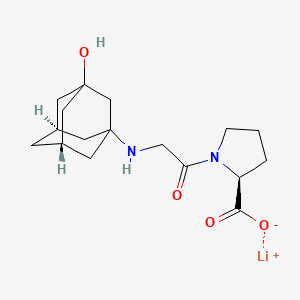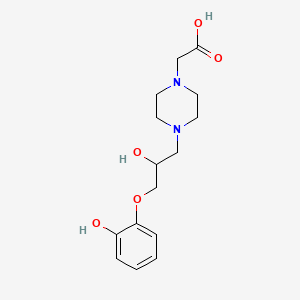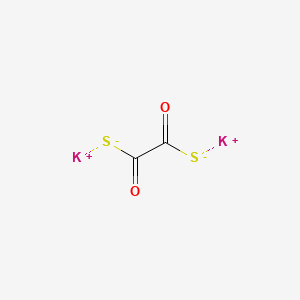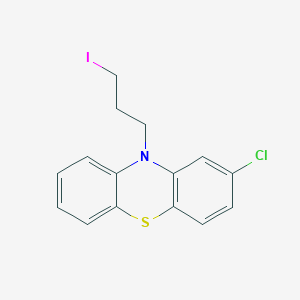
2-Chloro-10-(3-iodopropyl)-10H-phenothiazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-10-(3-iodopropyl)-10H-phenothiazine is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the field of medicine as antipsychotic and antiemetic agents. This compound features a phenothiazine core with a chloro substituent at the 2-position and an iodopropyl group at the 10-position, which imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-10-(3-iodopropyl)-10H-phenothiazine typically involves the following steps:
Starting Materials: The synthesis begins with phenothiazine, which is chlorinated at the 2-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Alkylation: The chlorinated phenothiazine is then subjected to alkylation with 3-iodopropyl bromide in the presence of a base like potassium carbonate or sodium hydride. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of phenothiazine are chlorinated using industrial chlorinating agents.
Continuous Alkylation: The chlorinated intermediate is continuously fed into a reactor where it undergoes alkylation with 3-iodopropyl bromide. The use of continuous flow reactors enhances the efficiency and yield of the process.
化学反应分析
Types of Reactions
2-Chloro-10-(3-iodopropyl)-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced phenothiazine derivatives.
Substitution: The chloro and iodo substituents can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed in solvents like ether or tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents such as DMF or DMSO.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.
科学研究应用
2-Chloro-10-(3-iodopropyl)-10H-phenothiazine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as an antipsychotic or antiemetic agent due to its structural similarity to other phenothiazines.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 2-Chloro-10-(3-iodopropyl)-10H-phenothiazine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with dopamine receptors, similar to other phenothiazines, leading to its potential antipsychotic effects.
Pathways Involved: It may modulate neurotransmitter pathways, including dopamine and serotonin pathways, contributing to its therapeutic effects.
相似化合物的比较
2-Chloro-10-(3-iodopropyl)-10H-phenothiazine can be compared with other phenothiazine derivatives:
Chlorpromazine: A well-known antipsychotic agent with a similar phenothiazine core but different substituents.
Promethazine: An antiemetic and antihistamine with a similar structure but different functional groups.
Thioridazine: Another antipsychotic with a phenothiazine core and different substituents.
Uniqueness
The presence of both chloro and iodopropyl substituents in this compound imparts unique chemical and biological properties, distinguishing it from other phenothiazine derivatives.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry. Further research into its properties and applications could lead to new discoveries and advancements in these areas.
属性
分子式 |
C15H13ClINS |
|---|---|
分子量 |
401.7 g/mol |
IUPAC 名称 |
2-chloro-10-(3-iodopropyl)phenothiazine |
InChI |
InChI=1S/C15H13ClINS/c16-11-6-7-15-13(10-11)18(9-3-8-17)12-4-1-2-5-14(12)19-15/h1-2,4-7,10H,3,8-9H2 |
InChI 键 |
FGBRSVPXOSMYEH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)CCCI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl) acetate](/img/structure/B13848230.png)

